1,4-Benzoquinone dioxime
Description
Properties
IUPAC Name |
N-(4-nitrosophenyl)hydroxylamine | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O2/c9-7-5-1-2-6(8-10)4-3-5/h1-4,7,9H | |
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| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZCCLNYLUGNUKQ-UHFFFAOYSA-N | |
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NO)N=O | |
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| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O2 | |
| Record name | P-QUINONE DIOXIME | |
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DSSTOX Substance ID |
DTXSID8021222 | |
| Record name | p-Benzoquinone dioxime | |
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Molecular Weight |
138.12 g/mol | |
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| Description | Data deposited in or computed by PubChem | |
Physical Description |
P-quinone dioxime appears as pale yellow crystals or brown powder. (NTP, 1992), Dry Powder, Water or Solvent Wet Solid, Pale yellow solid; [HSDB] Dark grey or brown powder; [MSDSonline] | |
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| Record name | 2,5-Cyclohexadiene-1,4-dione, 1,4-dioxime | |
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Solubility |
less than 0.1 mg/mL at 72.5 °F (NTP, 1992), SOL IN HOT WATER | |
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Vapor Pressure |
0.0000141 [mmHg] | |
| Record name | p-Benzoquinone dioxime | |
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Color/Form |
PALE YELLOW NEEDLES FROM WATER | |
CAS No. |
105-11-3 | |
| Record name | P-QUINONE DIOXIME | |
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| Record name | 1,4-Benzoquinone dioxime | |
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Melting Point |
464 °F (decomposes) (NTP, 1992) | |
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Mechanism of Action
Target of Action
The primary target of 1,4-Benzoquinone dioxime is the phenoxyl radicals . Phenoxyl radicals are a type of reactive oxygen species that play a crucial role in various chemical processes, including the vulcanization of rubbers.
Mode of Action
This compound interacts with phenoxyl radicals through a process known as dehydrogenation . In this process, this compound reacts with phenoxyl radicals to form various compounds, the amount and structure of which depend on the structure and stability of the corresponding phenoxyl radical. If the phenoxyl radical is capable of rapid transformations, then a complex mixture of products is formed.
Biochemical Pathways
The interaction between this compound and phenoxyl radicals affects the redox systems . Redox systems are biochemical pathways that involve the transfer of electrons, playing a vital role in various biological processes, including cellular respiration.
Pharmacokinetics
The compound’s interaction with phenoxyl radicals suggests that it may have significant bioavailability in environments where these radicals are present.
Result of Action
The dehydrogenation of this compound by phenoxyl radicals results in the formation of quinol ethers . These are the sole reaction product when stable phenoxyl radicals are used. Quinol ethers have been observed to form oxidation inhibitors due to their dissociation.
Action Environment
The action of this compound is influenced by environmental factors such as the presence of oxygen and the stability of phenoxyl radicals. The reaction proceeds easily at room temperature in either THF or dioxane, in an argon stream. When the reaction is run in the air, the yield drops, which is associated with the side consumption of the radical for the formation of the quinolide peroxide.
Biochemical Analysis
Biochemical Properties
It has been used in the oxidative regeneration of a variety of carbonyl compounds from their oximes. This suggests that 1,4-Benzoquinone dioxime may interact with various enzymes, proteins, and other biomolecules, but the nature of these interactions is yet to be fully understood.
Cellular Effects
It has been observed that exposure to this compound can lead to slight increases in chronic inflammation and epithelial hyperplasia in the kidney in mice and rats
Molecular Mechanism
One study suggests that the reaction with superoxide anion radical (O2•−) is a potential transformation pathway of 1,4-Benzoquinone in atmospheric aqueous environments
Temporal Effects in Laboratory Settings
It has been observed that the thermal decomposition of quinol esters of this compound results in the formation of phenoxyl radicals and p-dinitrosobenzene.
Dosage Effects in Animal Models
It has been observed that in female rats, exposure to high doses of this compound led to an increase in the number of transitional cell papillomas and carcinomas of the urinary bladder.
Biological Activity
1,4-Benzoquinone dioxime (BQD), with the molecular formula CHNO and a molecular weight of 138.12 g/mol, is an organic compound that has garnered attention due to its significant biological activities, particularly its mutagenic and carcinogenic properties. This article explores the biological activity of BQD, including its mechanisms of action, experimental findings, and implications for human health.
BQD appears as pale yellow to brown crystals or powder, with a melting point of approximately 243 °C. Its solubility characteristics include low water solubility (less than 0.01 g/100 mL at 22.5 °C) but notable solubility in organic solvents such as dioxane. BQD is known for its stability under normal conditions but is incompatible with strong acids and oxidizing agents.
Mutagenicity
Research has established that BQD is a direct-acting mutagen. It has been shown to induce mutations in various test systems:
- Bacterial Systems : BQD has demonstrated mutagenic effects in Salmonella typhimurium strains TA98 and TA100, confirming its ability to cause genetic mutations .
- Mammalian Cell Lines : In cultured mouse lymphoma L5178Y cells, BQD also induced mutations, although results were inconclusive for other cell lines such as C3H 10T½ cells .
Table 1: Summary of Mutagenicity Studies on BQD
| Test System | Result | Reference |
|---|---|---|
| Salmonella typhimurium TA98 | Positive | |
| Salmonella typhimurium TA100 | Positive | |
| Mouse lymphoma L5178Y cells | Positive | |
| Drosophila melanogaster | Negative |
Carcinogenicity
BQD has been classified as a sex-specific carcinogen in experimental animal studies. Notably, it induced tumors in the urinary bladder of female rats when administered orally:
- Experimental Findings : In high-dose groups, female rats exhibited an increase in transitional cell papillomas and carcinomas. In contrast, male rats did not show significant increases in neoplasms .
- Mechanisms of Action : The compound's mutagenic activity may contribute to its carcinogenic potential, particularly through direct interaction with cellular components leading to genetic damage .
Toxicological Profile
The toxicity profile of BQD indicates moderate toxicity upon ingestion, with potential carcinogenic risks associated with long-term exposure. The compound can cause:
- Genotoxic Effects : Induction of S-phase synthesis in liver cells without evidence of hepatotoxicity suggests a direct mitogenic effect .
- Other Toxic Effects : Chronic exposure has been linked to inflammation and hyperplasia in renal tissues in animal models .
Case Studies and Research Findings
Several studies have focused on the biological implications of BQD:
- Genotoxicity Studies : A study highlighted that while BQD was mutagenic in bacterial systems, it did not induce unscheduled DNA synthesis in hepatocytes from treated female rats .
- Carcinogenic Mechanisms : Further research is needed to elucidate the mechanisms by which BQD induces bladder cancer, including examining its effects on cell proliferation within the bladder tissue .
Scientific Research Applications
Industrial Applications
1. Rubber Industry:
- Vulcanizing Agent: 1,4-Benzoquinone dioxime is primarily used as a vulcanizing agent in the rubber industry. Its ability to enhance the mechanical properties of rubber makes it essential for producing durable rubber products .
2. Organic Synthesis:
- Oxidative Regeneration: The compound is utilized in the oxidative regeneration of carbonyl compounds from oximes using superoxide ions generated in situ. This method is significant for synthesizing various organic compounds .
- Dehydrogenation Reagent: It serves as a hydrogen acceptor and oxidant in organic synthesis, participating in reactions such as the Wacker-Tsuji oxidation .
Scientific Research Applications
1. Mutagenicity Studies:
- Research indicates that this compound exhibits mutagenic properties. It has been identified as a direct-acting mutagen in Salmonella typhimurium, confirming its potential genetic risks .
2. Carcinogenicity Research:
- Studies have shown that this compound can induce tumors in female rats, particularly in the urinary bladder, highlighting its sex-specific carcinogenic effects. Although no significant increase in neoplasms was observed in male rats, this finding necessitates further investigation into its carcinogenic mechanisms .
3. Toxicological Assessments:
- The compound has been evaluated for its toxicity profile, indicating moderate toxicity upon ingestion and potential carcinogenic risks. Its interactions with biological systems are crucial for understanding its safety profile and regulatory considerations .
Case Studies
Preparation Methods
Reaction Mechanism and Stoichiometry
The nitrosation-oximation method involves sequential C-nitrosation of phenol followed by oximation of the intermediate monooxime. Ethyl nitrite serves as the nitrosating agent, reacting with phenol in an organic solvent (typically ethanol) under acidic conditions to form 1,4-benzoquinone monooxime. Subsequent treatment with hydroxylamine hydrochloride introduces the second oxime group, yielding the dioxime. The overall stoichiometry follows:
This two-step process minimizes side reactions such as over-nitrosation or dimerization by maintaining strict temperature control during reagent addition.
Process Optimization
The Chinese patent CN113735737B details a high-yield protocol using ethanol as the solvent and nitrogen as the inert gas. Key parameters include:
-
Nitrosation Step : Ethyl nitrite (39.38 g) and phenol (47 g) react at 0–8°C for 0.5 hours, with hydrochloric acid (36–38 wt%) dissolved in ethanol added dropwise over 1.5 hours.
-
Oximation Step : Hydroxylamine hydrochloride (41.7 g) is introduced at 70°C for 2 hours, achieving complete conversion of the monooxime intermediate.
Post-reaction distillation at 75°C recovers >90% of the ethanol solvent, while vacuum filtration and centrifugal dehydration yield a light gray powder with 99.56% purity.
Table 1: Performance Metrics of Nitrosation-Oximation Method
| Parameter | Value | Source |
|---|---|---|
| Yield | 86.97% | |
| Purity (HPLC) | 99.56% | |
| Reaction Time (Total) | 3.5 hours | |
| Solvent Recovery Rate | 92% |
Direct Coupling of Nitrosophenol and Hydroxylamine
Historical Context and Modern Adaptations
The US patent US2507112A pioneered a single-step method where nitrosophenol reacts with hydroxylamine salts at elevated temperatures (40–100°C). This approach circumvents the instability of ethyl nitrite by directly coupling pre-formed nitrosophenol with hydroxylamine hydrochloride or sulfate. The reaction proceeds via nucleophilic addition of hydroxylamine to the nitroso group, followed by tautomerization to the dioxime:
Scalability and Yield Enhancement
Industrial-scale implementations use hydroxylammonium sulfate due to its lower hygroscopicity compared to the hydrochloride salt. A representative procedure involves:
-
Dissolving nitrosophenol (61.5 g, 0.5 mol) in a hydroxylammonium sulfate solution (1.14 equivalents) diluted with water.
-
Heating to 47°C for 16 hours, followed by cooling to 5°C to precipitate the dioxime.
This method achieves 100% conversion of nitrosophenol, though isolation yields depend on the purity of the starting material.
Table 2: Comparative Analysis of Direct Coupling vs. Nitrosation-Oximation
| Parameter | Direct Coupling | Nitrosation-Oximation |
|---|---|---|
| Starting Material | Nitrosophenol | Phenol |
| Reaction Steps | 1 | 2 |
| Typical Yield | 80–100% | 85–87% |
| Purity | 95–98% | 99.5% |
| Solvent System | Aqueous/Ethanol | Ethanol |
Critical Process Parameters
Temperature Control
Exothermic reactions during nitrosation necessitate precise cooling. The nitrosation step in Method 1 requires maintaining 0–8°C to prevent decomposition of ethyl nitrite into nitrogen oxides. In contrast, Method 2 operates at 45–65°C to accelerate the coupling kinetics without compromising product stability.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 1,4-benzoquinone dioxime, and how can researchers optimize yield and purity?
- Methodology : The primary synthesis involves oxidizing aniline or phenol using oxidizing agents like manganese dioxide or chloranil. To optimize yield, control reaction temperature (below decomposition point of 240°C) and use ionic liquids as green solvents to enhance reaction efficiency. Purification via recrystallization from hot water or acetic acid is recommended due to its solubility properties .
- Analytical Validation : Confirm purity via melting point analysis (decomposition at ~240°C) and HPLC with UV detection (λ ~254 nm). Cross-validate with FT-IR to identify characteristic N-H and C=N stretches .
Q. How can researchers mitigate safety risks when handling this compound in laboratory settings?
- Safety Protocols : Use fume hoods, PPE (gloves, goggles), and grounded equipment to avoid static discharge (flammability risk). Store in airtight containers away from reducing agents. Monitor airborne concentrations (TLV-TWA: 0.4 mg/m³; STEL: 7 mg/m³) using OSHA-compliant detectors .
- Emergency Measures : In case of exposure, rinse eyes/skin with water for 15+ minutes and seek medical evaluation for potential mucous membrane irritation or systemic toxicity .
Q. What analytical techniques are most reliable for quantifying this compound in complex matrices?
- Separation : Utilize reverse-phase HPLC with a C18 column and mobile phase (acetonitrile/water + 0.1% formic acid) for high resolution.
- Detection : Pair with UV-Vis (peak at ~290 nm) or mass spectrometry (ESI-negative mode, m/z 138.1 for [M-H]⁻) for specificity. Cross-reference with NMR (¹H: δ 6.8–7.2 ppm for aromatic protons) .
Advanced Research Questions
Q. How can contradictory mutagenicity data for this compound be resolved?
- Context : Evidence shows positive mutagenicity in Salmonella typhimurium TA100 (with/without metabolic activation) but negative results in TA1535 .
- Approach :
- Test across multiple bacterial strains (e.g., TA98, TA102) to assess frameshift vs. base-pair substitution mechanisms.
- Use mammalian cell assays (e.g., micronucleus test in L5178Y cells) to evaluate chromosomal damage.
- Apply statistical meta-analysis to reconcile dose-response discrepancies and consider metabolic activation variability (e.g., S9 liver homogenate batch differences) .
Q. What experimental designs are optimal for assessing chronic toxicity and carcinogenic potential?
- Animal Models : Follow IARC protocols using Sprague-Dawley rats (oral gavage, 50–200 mg/kg bw) and B6C3F1 mice (18-month exposure). Monitor bladder epithelium for papillomas/carcinomas, noting sex-specific susceptibility in rats .
- Endpoints : Histopathology (H&E staining), oxidative stress biomarkers (8-OHdG, glutathione depletion), and DNA adduct quantification via ³²P-postlabeling .
Q. How can reaction conditions be tuned to control product distribution in arylsulfinic acid additions?
- Variables : Adjust solvent polarity (e.g., DMF vs. ethanol) and acidity (pH 3–6) to favor either 1,2- or 1,4-adducts.
- Mechanistic Insight : Use DFT calculations to model transition states and predict regioselectivity. Validate with in situ FT-IR to track intermediate formation .
Methodological Challenges and Solutions
Q. Why does this compound exhibit limited carcinogenicity in mice but potential activity in rats?
- Hypothesis : Species-specific metabolic pathways (e.g., cytochrome P450 isoforms) may differentially activate proto-carcinogenic metabolites.
- Testing : Conduct comparative metabolomics (LC-MS/MS) of urine/blood in both species. Isolate and test suspected metabolites (e.g., quinone-imine derivatives) in vitro .
Q. What strategies improve stability during storage and handling?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
